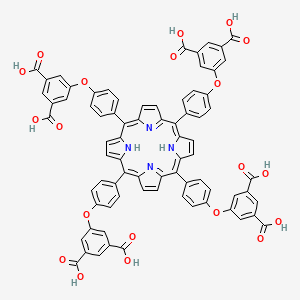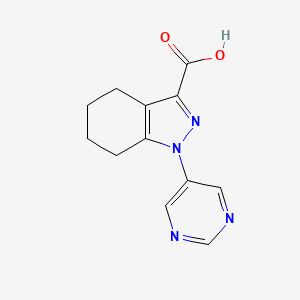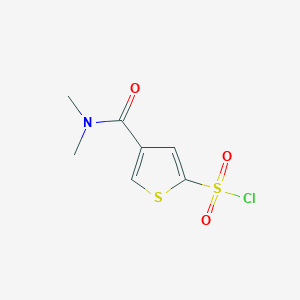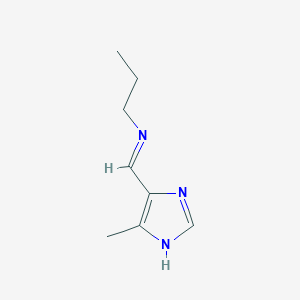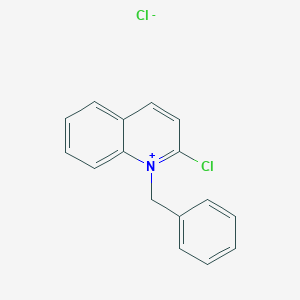
1-Benzyl-2-chloroquinolin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-chloroquinolin-1-ium chloride is a quaternary ammonium compound with a quinoline backbone This compound is known for its unique structural features, which include a benzyl group attached to the nitrogen atom of the quinoline ring and a chlorine atom at the second position The chloride ion serves as the counterion to balance the positive charge on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-chloroquinolin-1-ium chloride typically involves the alkylation of quinoline derivatives. One common method is the reaction of 2-chloroquinoline with benzyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-2-chloroquinolin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted quinoline derivatives.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroquinoline derivatives.
Electrophilic Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under mild conditions.
Major Products Formed:
- Substituted quinoline derivatives
- Quinoline N-oxides
- Tetrahydroquinoline derivatives
Applications De Recherche Scientifique
1-Benzyl-2-chloroquinolin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of quinoline derivatives with biomolecules.
Medicine: Quinoline derivatives have shown potential as antimalarial, antibacterial, and anticancer agents. This compound is used in the development and testing of new therapeutic agents.
Industry: It is employed in the synthesis of materials with specific electronic and optical properties, such as organic semiconductors and dyes
Mécanisme D'action
The mechanism of action of 1-Benzyl-2-chloroquinolin-1-ium chloride involves its interaction with molecular targets in biological systems. The quinoline ring can intercalate with DNA, disrupting the replication and transcription processes. Additionally, the compound can inhibit enzymes involved in critical metabolic pathways, leading to cell death. The benzyl group enhances the lipophilicity of the molecule, facilitating its passage through cell membranes .
Comparaison Avec Des Composés Similaires
2-Chloroquinoline: Lacks the benzyl group, making it less lipophilic and potentially less effective in biological systems.
1-Benzylquinolin-1-ium chloride: Similar structure but without the chlorine atom, which may affect its reactivity and interaction with nucleophiles.
Quinoline N-oxides: Oxidized derivatives with different electronic properties and reactivity.
Uniqueness: 1-Benzyl-2-chloroquinolin-1-ium chloride stands out due to its unique combination of a benzyl group and a chlorine atom on the quinoline ring.
Propriétés
Formule moléculaire |
C16H13Cl2N |
|---|---|
Poids moléculaire |
290.2 g/mol |
Nom IUPAC |
1-benzyl-2-chloroquinolin-1-ium;chloride |
InChI |
InChI=1S/C16H13ClN.ClH/c17-16-11-10-14-8-4-5-9-15(14)18(16)12-13-6-2-1-3-7-13;/h1-11H,12H2;1H/q+1;/p-1 |
Clé InChI |
UDEMUNOSBVMBII-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C[N+]2=C(C=CC3=CC=CC=C32)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


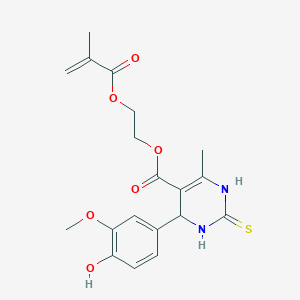
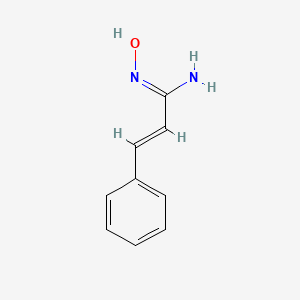

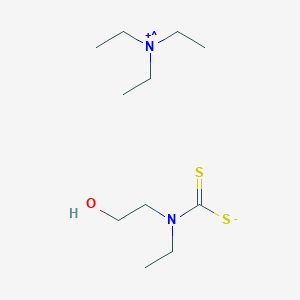
![[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine](/img/structure/B12829282.png)
